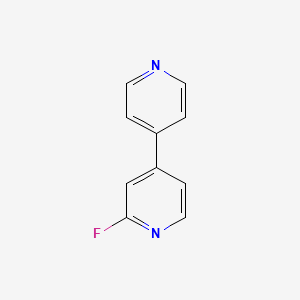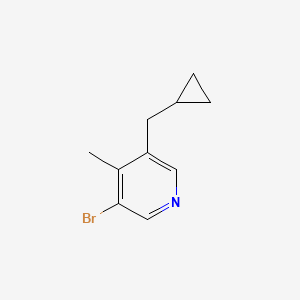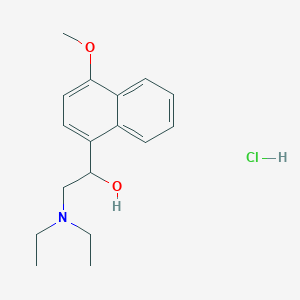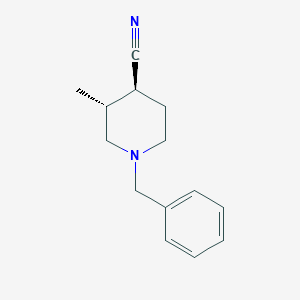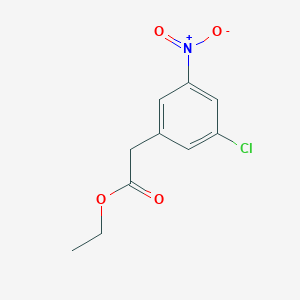
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline: is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with two methoxy groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline typically involves the reaction of 2,3-dimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of N,N-bis(2-substituted-ethyl)-2,3-dimethoxyaniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)amine: Known for its use as a nitrogen mustard in chemotherapy.
N,N-Bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of methoxy groups.
N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of an aromatic ring.
Uniqueness: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
4213-41-6 |
|---|---|
Fórmula molecular |
C12H17Cl2NO2 |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO2/c1-16-11-5-3-4-10(12(11)17-2)15(8-6-13)9-7-14/h3-5H,6-9H2,1-2H3 |
Clave InChI |
JMCCVSKJZKUSTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

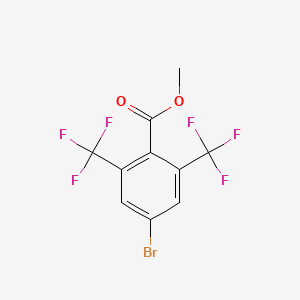
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
